molecular formula C21H26N4O4S2 B2685978 Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681225-18-3

Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2685978
CAS No.: 681225-18-3
M. Wt: 462.58
InChI Key: VXDRMYRXYDOONX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound featuring a thiazole ring, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are common in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.

    Methyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate: Similar structure but with a methyl ester instead of ethyl.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S2/c1-3-29-21(28)25-11-9-24(10-12-25)18(27)14-30-13-17(26)22-20-23-19(15(2)31-20)16-7-5-4-6-8-16/h4-8H,3,9-14H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDRMYRXYDOONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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